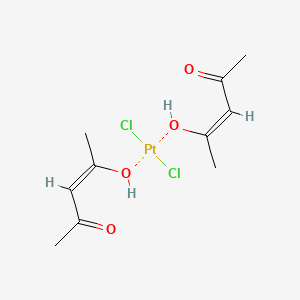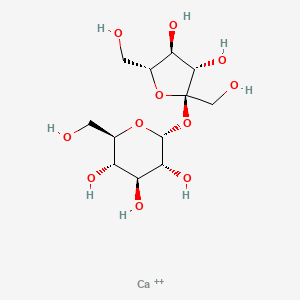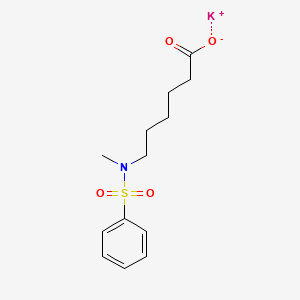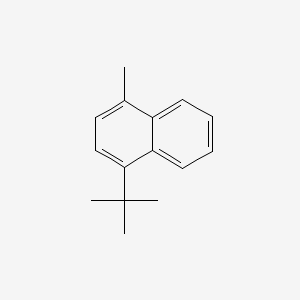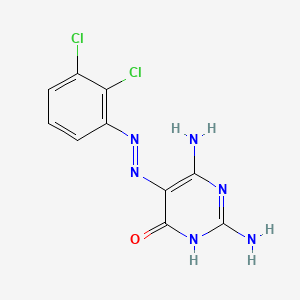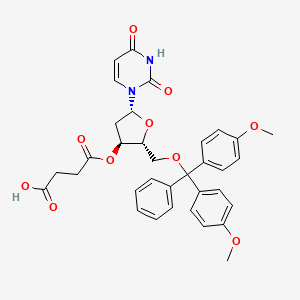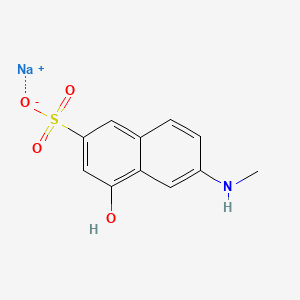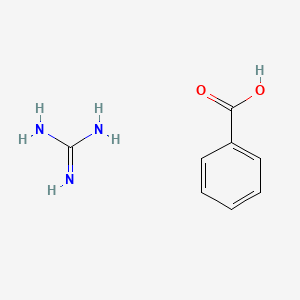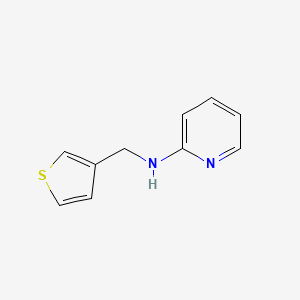
3,3-Dichloro-5-phenyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-5-phenyloxolan-2-one is an organic compound with the molecular formula C10H8Cl2O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring This compound is notable for its unique structure, which includes two chlorine atoms and a phenyl group attached to the oxolanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-5-phenyloxolan-2-one typically involves the chlorination of 5-phenyloxolan-2-one. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{O}_2 + 2\text{SOCl}2 \rightarrow \text{C}{10}\text{H}_8\text{Cl}_2\text{O}_2 + 2\text{SO}_2 + 2\text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 3,3-dichloro-5-phenyl-2-ol.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: 3,3-Dichloro-5-phenyl-2-carboxylic acid.
Reduction: 3,3-Dichloro-5-phenyl-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dichloro-5-phenyloxolan-2-one has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-Dichloro-5-phenyloxolan-2-one is primarily based on its ability to interact with biological molecules through its reactive chlorine atoms and phenyl group. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
3,3-Dichloro-5-methyloxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.
3,3-Dichloro-5-ethyloxolan-2-one: Similar structure but with an ethyl group instead of a phenyl group.
3,3-Dichloro-5-propyloxolan-2-one: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness: 3,3-Dichloro-5-phenyloxolan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its alkyl-substituted counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
特性
CAS番号 |
76617-38-4 |
|---|---|
分子式 |
C10H8Cl2O2 |
分子量 |
231.07 g/mol |
IUPAC名 |
3,3-dichloro-5-phenyloxolan-2-one |
InChI |
InChI=1S/C10H8Cl2O2/c11-10(12)6-8(14-9(10)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
DHPZQCISEMBVQN-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)C1(Cl)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


